![molecular formula C19H18N2O5 B4166357 benzyl 1-(2-nitrobenzoyl)prolinate](/img/structure/B4166357.png)
benzyl 1-(2-nitrobenzoyl)prolinate
Overview
Description
Benzyl 1-(2-nitrobenzoyl)prolinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of the amino acid proline and is commonly used as a reagent in organic chemistry.
Mechanism of Action
The mechanism of action of benzyl 1-(2-nitrobenzoyl)prolinate is not fully understood, but it is believed to interact with proteins and enzymes through covalent bonding. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects:
Benzyl 1-(2-nitrobenzoyl)prolinate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to modulate the activity of various enzymes and proteins, including the proteasome and heat shock proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzyl 1-(2-nitrobenzoyl)prolinate is its simplicity of synthesis and its versatility in various research applications. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on benzyl 1-(2-nitrobenzoyl)prolinate. One area of research is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the investigation of its potential applications in drug design and protein engineering. Furthermore, the development of new fluorescent probes based on benzyl 1-(2-nitrobenzoyl)prolinate can have significant applications in the detection and imaging of proteins and enzymes in biological samples.
Scientific Research Applications
Benzyl 1-(2-nitrobenzoyl)prolinate has been used in various scientific research applications, including drug design, protein engineering, and material science. It has been used as a building block in the synthesis of peptide-based drugs and has shown promising results in the treatment of cancer and other diseases. It has also been used as a fluorescent probe for the detection of proteins and enzymes in biological samples.
properties
IUPAC Name |
benzyl 1-(2-nitrobenzoyl)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18(15-9-4-5-10-16(15)21(24)25)20-12-6-11-17(20)19(23)26-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVJIMXEODKJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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